molecular formula C16H13N7OS2 B2626869 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 570363-44-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B2626869
M. Wt: 383.45
InChI Key: CWTWWRZIPPRXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C16H13N7OS2 and its molecular weight is 383.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocycles

A study by Li et al. (2012) describes the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles incorporating the thiadiazole moiety. This research highlights the compound's role in generating new chemical entities with potential pharmacological activities through cyclocondensation reactions, showcasing its utility in medicinal chemistry (Li, Zhang, Dai, Du, & Xue, 2012).

Antimicrobial and Antitrypanosomal Activities

Abdelriheem, Zaki, and Abdelhamid (2017) have reported the synthesis of pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds containing a 1,2,3-triazole moiety from related starting materials. Their work indicates the antimetabolite properties of these compounds in purine biochemical reactions, including antitrypanosomal activity, which suggests potential applications in developing new antimicrobial agents (Abdelriheem, Zaki, & Abdelhamid, 2017).

Insecticidal Properties

Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety for their insecticidal assessment against the cotton leafworm. This application underscores the potential of these compounds in agricultural chemistry as insecticidal agents, providing an eco-friendly alternative to traditional pesticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Glutaminase Inhibitors

Research by Shukla et al. (2012) focused on the design, synthesis, and pharmacological evaluation of analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) as glutaminase inhibitors. This work is particularly relevant in the context of cancer research, where inhibiting glutaminase has shown promise in starving cancer cells of the nutrients necessary for their growth (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7OS2/c1-10-21-22-16(26-10)20-13(24)8-25-15-12-7-19-23(14(12)17-9-18-15)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTWWRZIPPRXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

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